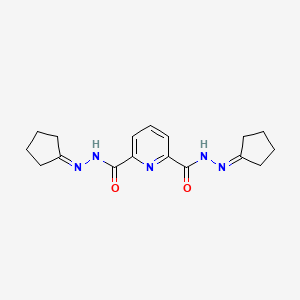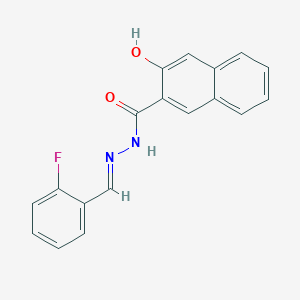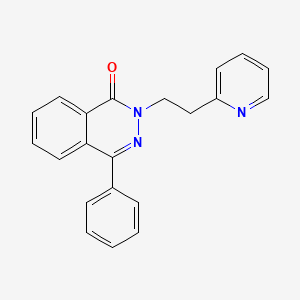
N'~2~,N'~6~-dicyclopentylidene-2,6-pyridinedicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide involves complex organometallic reactions and multicomponent synthesis methods. For example, the preparation of organotin carboxylates and macrocyclic ligands derived from pyridinedicarboxylic acid and various organometallic compounds highlights the complexity and the synthetic strategies employed in creating these compounds. These syntheses often involve reactions with diorganotin(IV) oxides and other organometallic reagents, demonstrating the intricate interplay between organic and organometallic chemistry in the synthesis of these compounds (Ng, Das, & Tiekink, 1991), (Soleimani, 2011).
Molecular Structure Analysis
The molecular structure of compounds related to N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide is often complex, with coordination to metal atoms and the formation of polymeric or macrocyclic structures. Studies have shown that the coordination chemistry and the resulting molecular geometry are influenced by the nature of the substituents and the metal atoms involved. The structure is typically characterized using X-ray crystallography, NMR spectroscopy, and other spectroscopic methods, providing detailed insights into the geometry and electronic structure of these compounds (García-Zarracino & Höpfl, 2005).
Chemical Reactions and Properties
The chemical reactivity of N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide-like compounds involves interactions with various reagents, leading to the formation of new bonds and the synthesis of novel heterocyclic compounds. These reactions are crucial for the development of new materials and pharmaceuticals, highlighting the compound's role in synthetic organic chemistry. The reactivity is also influenced by the presence of metal ions, which can catalyze various reactions, including cyclization and coupling reactions (Frolova et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide is related to a class of compounds known for their utility in synthesizing new heterocyclic compounds with potential biological activity. For example, 2,4-Pyridinedicarbohydrazide has been used to synthesize a series of bis-(arylmethylidene)pyridine-2,4-dicarbohydrazides through condensation with various aldehydes. These compounds were then screened for their antibacterial, anti-inflammatory, and anti-allergic activities, showing promising results in vitro and in vivo. The synthesized compounds' structures were identified using elemental analysis, IR, 1H NMR, and EIMS spectroscopy, indicating a methodical approach to understanding their chemical properties and biological potential (O. A. El-Salam & Mohamed M. Abdulla, 2008).
Heterocyclic Compounds in Pharmaceutical and Agrochemical Applications
Heterocyclic compounds, including those containing pyridine bases like N'2,N'6-dicyclopentylidene-2,6-pyridinedicarbohydrazide, are integral structural components of pharmaceuticals and agrochemicals due to their high biological activities. Pyridine bases, for instance, are used in various applications as herbicides, insecticides, vitamins, pharmaceuticals, and adhesives, highlighting the versatility and importance of these nitrogen-containing compounds in diverse scientific and industrial fields (Ya Suhiko Higasio & T. Shoji, 2001).
Antibacterial Activities of Novel Heterocyclic Scaffolds
Research into heterocyclic compounds has also led to the discovery of novel scaffolds with antibacterial activity. For instance, the multicomponent synthesis of 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones revealed compounds with notable antibacterial properties. This demonstrates the potential of heterocyclic compounds derived from pyridinedicarbohydrazide in contributing to the development of new antibacterial agents, which is critical in addressing the global challenge of antibiotic resistance (Liliya V Frolova et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-N,6-N-bis(cyclopentylideneamino)pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(21-19-12-6-1-2-7-12)14-10-5-11-15(18-14)17(24)22-20-13-8-3-4-9-13/h5,10-11H,1-4,6-9H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFGTRUIUCABAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=NC(=CC=C2)C(=O)NN=C3CCCC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,6-N-bis(cyclopentylideneamino)pyridine-2,6-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5579384.png)

![4-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5579406.png)


![(4aS*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579437.png)
![N,5-dimethyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5579440.png)


![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5579466.png)
![11-(3-pyridinyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5579474.png)
![2-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5579475.png)